
8-(Trifluoromethyl)quinazoline-2,4-diamine
Übersicht
Beschreibung
8-(Trifluoromethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of a trifluoromethyl group at the 8th position of the quinazoline ring enhances its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 8-(Trifluoromethyl)quinazoline-2,4-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common synthetic route starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by phenylamine and nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-(Trifluoromethyl)quinazoline-2,4-diamine has shown promising results as a potential anticancer agent . Studies indicate its ability to inhibit various kinases involved in cancer progression, demonstrating anti-proliferative activity against multiple cancer cell lines. For instance, it effectively inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, crucial for tumor angiogenesis .
Antitubercular Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent for tuberculosis treatment. Molecular docking studies reveal strong binding affinities with biological targets, enhancing its pharmacological profile .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group contributes to its enhanced antimicrobial activity .
Case Studies
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis and tumor growth . By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells and inhibit tumor growth.
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)quinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer activities against various cell lines.
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of VEGF receptor tyrosine kinases.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition and protein interactions.
Biologische Aktivität
8-(Trifluoromethyl)quinazoline-2,4-diamine is a member of the quinazoline family, a group of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable candidate for further research.
The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and reduction reactions. A common synthetic route begins with 4-chloro-7-fluoro-6-nitroquinazoline reacting with acetonitrile, followed by phenylamine to yield the desired compound.
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting various kinases involved in tumor growth and angiogenesis. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are critical in cancer progression .
- Antimicrobial Properties : Studies indicate that quinazoline derivatives, including this compound, possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .
- Neuroprotective Effects : Research suggests that derivatives of quinazoline can inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease. This indicates potential neuroprotective properties for this compound .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Kinase Inhibition : The compound inhibits receptor tyrosine kinases such as VEGF receptors, which play a significant role in angiogenesis and tumor growth. This inhibition can lead to reduced tumor proliferation and metastasis .
- Cholinesterase Inhibition : By inhibiting cholinesterase enzymes, this compound may enhance acetylcholine levels in the brain, potentially improving cognitive function and providing therapeutic effects against neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through its action on VEGF receptors. The compound was effective at nanomolar concentrations, showcasing its potential as a lead compound in cancer therapy .
- Neuroprotective Properties : Research involving a series of quinazoline derivatives indicated that those with similar structural features to this compound exhibited strong cholinesterase inhibitory activity. This suggests that further exploration into this compound could yield promising results for Alzheimer's disease treatment .
- Antimicrobial Activity : In vitro studies have shown that this compound possesses moderate antimicrobial activity against various bacterial strains. Its effectiveness was compared with standard antibiotics, revealing comparable or superior activity against certain pathogens .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)5-3-1-2-4-6(5)15-8(14)16-7(4)13/h1-3H,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGGVLOGCJLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919669 | |
Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139337-63-6, 915402-37-8 | |
Record name | 8-(Trifluoromethyl)-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139337-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.